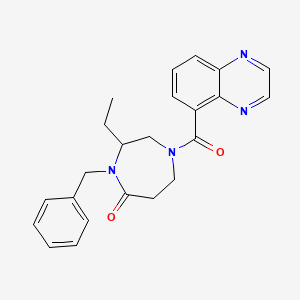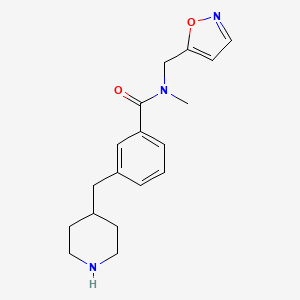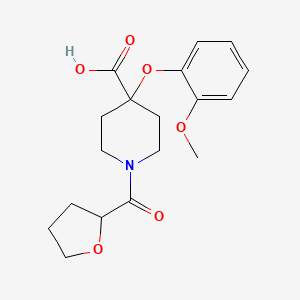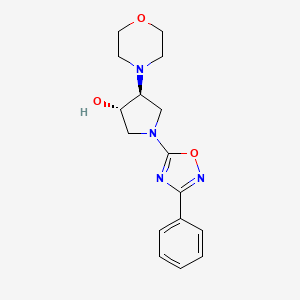
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one, also known as QNZ-46, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It has been shown to have promising anti-cancer properties, particularly in regards to its ability to inhibit the NF-κB pathway, which plays a critical role in cancer cell growth and survival.
Mécanisme D'action
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one inhibits the NF-κB pathway by binding to the IKKβ kinase, which is a critical component of this pathway. By inhibiting this kinase, this compound prevents the activation of NF-κB, which in turn leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory effects. This is likely due to its ability to inhibit the NF-κB pathway, which is also involved in inflammation. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one is its potent inhibition of the NF-κB pathway, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one. One area of study could be the development of more efficient synthesis methods for this compound, which would make it more accessible for further study. Another area of study could be the development of this compound derivatives with improved potency and selectivity. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents, as well as its potential use in other diseases involving inflammation.
Méthodes De Synthèse
The synthesis of 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one involves a series of chemical reactions, starting with the reaction of 2-aminobenzyl alcohol with ethyl chloroformate to form 2-ethoxycarbonylbenzylamine. This compound is then reacted with quinoxaline-2-carboxylic acid to form the quinoxaline-5-carboxamide derivative. The final step involves reacting the quinoxaline-5-carboxamide derivative with 1,2-dibromoethane to form the desired product, this compound.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one has been studied for its potential use in cancer treatment, particularly in regards to its ability to inhibit the NF-κB pathway. This pathway is known to play a critical role in cancer cell growth and survival, and inhibition of this pathway has been shown to have anti-cancer effects. This compound has been shown to be a potent inhibitor of the NF-κB pathway, and has been studied in a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
Propriétés
IUPAC Name |
4-benzyl-3-ethyl-1-(quinoxaline-5-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-18-16-26(14-11-21(28)27(18)15-17-7-4-3-5-8-17)23(29)19-9-6-10-20-22(19)25-13-12-24-20/h3-10,12-13,18H,2,11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWMVITRFAQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5433792.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5433801.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433806.png)

![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)

![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5433844.png)
![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5433851.png)

![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)


